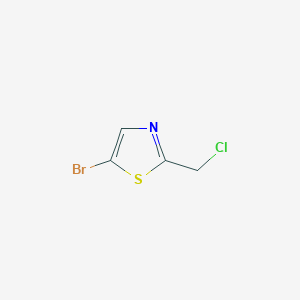

5-Bromo-2-(chloromethyl)thiazole

Beschreibung

Significance of Thiazole (B1198619) Scaffolds in Advanced Organic Synthesis and Chemical Biology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry and organic synthesis. evitachem.comgoogle.comgoogle.com This structural motif is not merely a molecular curiosity but a "privileged scaffold," meaning it is a recurring feature in a multitude of biologically active compounds. bldpharm.com Its prevalence is a testament to its unique chemical and physical properties, which allow it to interact favorably with biological targets. chemicalbook.com

Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. bldpharm.comamericanelements.com The thiazole nucleus is a key component in numerous FDA-approved drugs, such as the antiretroviral ritonavir, the anti-inflammatory meloxicam, and various antibiotics. google.combldpharm.comsemanticscholar.org The aromatic nature of the thiazole ring, combined with the presence of heteroatoms, allows for a variety of chemical modifications, making it an ideal platform for drug discovery and development. chemicalbook.comchemodex.com Researchers can fine-tune the biological activity of thiazole-based molecules by introducing different substituents at various positions on the ring. chemicalbook.comchemodex.com In organic synthesis, the thiazole ring serves as a versatile intermediate, participating in a range of chemical reactions to construct complex molecular frameworks. pharmaguideline.comnih.gov

Research Context and Scope of 5-Bromo-2-(chloromethyl)thiazole Investigations

The primary research interest in this compound stems from its utility as a bifunctional synthetic intermediate. Its structure is primed for sequential and selective chemical transformations, making it a valuable tool for synthetic chemists.

The molecule features two distinct reactive sites:

The Bromine Atom at Position 5: The C5-Br bond is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling the construction of complex carbon-carbon bonds. pharmaguideline.com The C5 position is generally the preferred site for electrophilic substitution on the thiazole ring. pharmaguideline.com

The Chloromethyl Group at Position 2: The -CH₂Cl group acts as an electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the attachment of a wide array of functionalities, including amines, thiols, alcohols, and cyanides, to the thiazole core.

This dual reactivity allows for a modular approach to synthesis. Chemists can first perform a reaction at one site, then at the other, to build elaborate molecules from a common starting material. This strategic value is underscored by the extensive use of its close analog, 2-chloro-5-chloromethylthiazole, which is a key intermediate in the production of neonicotinoid insecticides like Thiamethoxam and Clothianidin, as well as the anti-HIV drug Ritonavir. semanticscholar.orgchemicalbook.commdpi.com The investigation of this compound is thus situated in the context of developing new synthetic routes to novel agrochemicals, pharmaceuticals, and materials. Its unique substitution pattern offers a different handle for chemical modification compared to its more common chloro-analogue, potentially unlocking pathways to new chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 50398-74-8 |

| Molecular Formula | C₄H₃BrClNS |

| Molecular Weight | 212.5 g/mol |

| IUPAC Name | 5-bromo-2-(chloromethyl)-1,3-thiazole |

| Appearance | Liquid |

Data sourced from multiple chemical suppliers. evitachem.comamericanelements.comaaronchem.com

Historical Development and Evolution of Thiazole Chemistry Relevant to this compound

The chemistry of thiazoles dates back to the late 19th century. guidechem.com A foundational moment in thiazole synthesis was the discovery by Arthur Hantzsch in 1887, who reported that reacting α-haloketones with thioamides produces thiazole derivatives. researchgate.net This method, now known as the Hantzsch thiazole synthesis , remains one of the most common and versatile routes to this heterocyclic system. chemicalbook.comresearchgate.net It allows for the preparation of a wide variety of substituted thiazoles by simply changing the starting materials.

Another classical method is the Cook-Heilbron synthesis , where α-aminonitriles react with agents like carbon disulfide to form 5-aminothiazoles. pharmaguideline.com Over the decades, numerous other synthetic strategies have been developed, reflecting the enduring importance of this scaffold. nih.gov

The development of halogenated thiazoles, such as this compound, is a direct extension of this rich history. The introduction of halogen atoms onto the thiazole ring was a crucial step, as it provided synthetic "handles" for further functionalization. The ability to perform selective reactions, such as metal-halogen exchange or palladium-catalyzed cross-coupling at a bromo-substituted position, dramatically expanded the synthetic utility of the thiazole core. Similarly, the development of methods to introduce reactive side chains like the chloromethyl group provided another avenue for building molecular complexity. semanticscholar.org The existence of compounds like this compound is a result of this century-long evolution of synthetic methods, providing chemists with highly functionalized and versatile building blocks for creating the next generation of complex molecules. pharmaguideline.com

Eigenschaften

IUPAC Name |

5-bromo-2-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNS/c5-3-2-7-4(1-6)8-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLMHYIBRHMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734974 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50398-74-8 | |

| Record name | 5-Bromo-2-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Chemistry of 5 Bromo 2 Chloromethyl Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the C2 position of the thiazole (B1198619) ring is activated for nucleophilic substitution. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the benzylic-like carbon, making it a prime target for a wide range of nucleophiles.

Nucleophilic substitution reactions at the 2-(chloromethyl) position of thiazole derivatives proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.org This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the thiazole substrate and the attacking nucleophile, classifying it as a second-order reaction. youtube.com

The mechanism involves a backside attack by the nucleophile, approaching the carbon atom from the side opposite to the carbon-chlorine bond. masterorganicchemistry.com This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. nih.gov A critical consequence of this backside attack is the inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion, if the carbon were a chiral center. libretexts.orgmasterorganicchemistry.com The accessibility of the electrophilic carbon is crucial; steric hindrance from bulky groups can significantly slow down or prevent the S(_N)2 reaction. youtube.com

The activated chloromethyl group readily reacts with a variety of nucleophiles, allowing for extensive derivatization. This versatility makes 5-Bromo-2-(chloromethyl)thiazole a valuable intermediate in the synthesis of more complex molecules. For instance, it can be reacted with amines, thiols, and other nucleophiles to introduce diverse functional groups. mdpi.comorientjchem.org

A common application is the displacement of the aliphatic chlorine with a formate (B1220265) anion, which, after hydrolysis and dehalogenation, can yield 5-hydroxymethylthiazole. semanticscholar.org This highlights the utility of this substrate in creating functionalized thiazole derivatives for applications in pharmaceuticals and agrochemicals. semanticscholar.org

The following table provides examples of derivatization reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Heterocyclic Amines | 2-(Aminomethyl)-5-bromothiazoles | mdpi.com |

| Thiol | 2-Mercapto-4-(4-bromo-phenyl)thiazole | Thioether derivatives | orientjchem.org |

| Formate Anion | Sodium Formate | Formate ester intermediate | semanticscholar.org |

| Thiourea | Thiourea | 2-Aminothiazole derivatives | bepls.com |

| Triethyl phosphite | P(OEt)(_3) | Phosphonate (B1237965) esters (Arbuzov reaction) | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (EAS). ias.ac.in The nitrogen atom's electron-withdrawing inductive effect makes reactions like nitration or Friedel-Crafts acylation difficult. ias.ac.innumberanalytics.com However, theoretical calculations and experimental data suggest that among the available positions, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. pharmaguideline.comelectronicsandbooks.com

In the case of this compound, the C5 position is already occupied by a bromine atom. Further electrophilic substitution on this ring would be challenging. The bromine atom itself is a deactivating group, further reducing the ring's reactivity towards electrophiles. masterorganicchemistry.comlibretexts.org While electrophilic substitution reactions like halogenation and nitration are known for the parent thiazole ring, they typically occur at the C5 position. numberanalytics.com If this position is blocked, as it is here, the reaction becomes significantly less favorable. Studies on related phenylthiazoles show that nitration tends to occur on the more activated benzene (B151609) ring rather than the thiazole ring. electronicsandbooks.com Therefore, electrophilic aromatic substitution is not a common transformation for this compound.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom at the C5 position is an ideal handle for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgorganic-chemistry.org The C5-bromo group of this compound makes it a suitable substrate for this transformation.

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron species (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. uwindsor.ca

The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. libretexts.org This makes the C5-bromo position highly reactive under typical Suzuki conditions. A variety of palladium catalysts, ligands, and bases can be employed to facilitate the coupling of 5-bromothiazoles with a wide range of aryl- and heteroarylboronic acids. organic-chemistry.orgnih.gov Nickel-based catalysts have also emerged as effective, and sometimes superior, alternatives to palladium for coupling challenging substrates. nih.govrsc.org

Table of Suzuki-Miyaura Coupling Components:

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh(_3))(_4), PdCl(_2)(dppf), NiCl(_2)(PCy(_3))(_2) | Facilitates oxidative addition and reductive elimination | libretexts.orgnih.govbeilstein-journals.org |

| Ligand | Triphenylphosphine (PPh(_3)), Dialkylbiphenylphosphines | Stabilizes the metal center and influences reactivity | organic-chemistry.orguwindsor.ca |

| Base | Na(_2)CO(_3), K(_3)PO(_4), Cs(_2)CO(_3) | Activates the boronic acid for transmetalation | libretexts.org |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Provides the new carbon fragment | organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate | nih.gov |

Beyond the Suzuki-Miyaura reaction, the C5-bromo position on the thiazole ring can participate in a variety of other important palladium- or nickel-catalyzed cross-coupling reactions. These methods allow for the formation of diverse bond types.

Stille Coupling: This reaction couples the organohalide with an organostannane (organotin) reagent.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and the aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org

Heck Coupling: This reaction involves the coupling of the halide with an alkene to form a substituted alkene. libretexts.org

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds by coupling the aryl halide with an amine.

C-S Coupling: Palladium-catalyzed reactions can also be used to form carbon-sulfur bonds by reacting the halide with thiols.

These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of target molecules for medicinal chemistry and materials science. researchgate.netresearchgate.net

Oxidation and Reduction Chemistry of the Thiazole Heterocycle

The thiazole ring within this compound can undergo both oxidation and reduction reactions, leading to the formation of various derivatives.

Oxidation: The oxidation of the thiazole ring can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically yield thiazole N-oxides. The specific conditions, including the choice of oxidant, solvent, and temperature, can influence the reaction's outcome and selectivity.

Reduction: The thiazole ring can be reduced using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions can lead to the saturation of the thiazole ring, forming thiazolidine (B150603) derivatives. The bromine and chlorine substituents may also be susceptible to reduction under certain conditions, potentially leading to a mixture of products.

Rearrangement Reactions and Isomerization Pathways

While specific literature on the rearrangement and isomerization of this compound is not extensively detailed, related heterocyclic systems provide insights into potential transformations. For instance, ring expansion reactions have been observed in other halomethyl-substituted nitrogen heterocycles. Theoretical studies on the ring enlargement of N-isopropyl-2-chloromethyl azetidine (B1206935) and pyrrolidine (B122466) to the corresponding 3-chloro pyrrolidine and 3-chloro piperidine, respectively, have been conducted using DFT calculations. researchgate.net These studies suggest that such rearrangements can occur, with the reaction mechanism being influenced by the solvent. researchgate.net

Functionalization Strategies for Novel this compound Derivatives

The presence of the reactive chloromethyl group and the bromo substituent provides multiple avenues for the functionalization of this compound.

Formation of Chalcones, Schiff Bases, and Imine Derivatives

The chloromethyl group is a key handle for introducing various functionalities. While direct synthesis of chalcones, Schiff bases, and imines from this compound is not explicitly documented, analogous transformations in similar thiazole systems are well-established. For instance, chalcones are often synthesized via Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde. mdpi.com Schiff bases and imines are typically formed through the condensation of an amine with a carbonyl compound.

To generate these derivatives from this compound, a common strategy would involve first converting the chloromethyl group into a carbonyl group (an aldehyde or a ketone) or an amino group. The resulting intermediate could then be used in standard condensation reactions to form the desired chalcones, Schiff bases, or imines. The synthesis of new thiophene (B33073) chalcones and thiophene Schiff base-chalcone derivatives has been reported, highlighting the feasibility of these transformations within related heterocyclic systems. researchgate.net

Synthesis of Phosphonate and Other Activated Intermediates

The synthesis of phosphonate derivatives from this compound can be achieved through reactions like the Michaelis-Arbuzov reaction. This reaction involves the treatment of the chloromethyl group with a trialkyl phosphite. The resulting phosphonate can serve as a versatile intermediate for further modifications.

The synthesis of phosphonates is a significant area of research due to their biological activities. nih.gov Methods for the modular preparation of phosphonylated derivatives often involve the chemoselective activation of phosphonates with reagents like triflic anhydride, allowing for subsequent substitution with a variety of nucleophiles. nih.gov The synthesis of acyclic nucleoside phosphonates, for example, often involves the alkylation of a nucleobase with a dialkyl ester of a phosphonomethoxyalkyl halide. nih.gov Multicomponent reactions have also been developed for the efficient synthesis of biologically active heterocycles containing a phosphonate or phosphine (B1218219) oxide moiety. researchgate.net

Ring Expansion and Cycloaddition Reactions

Cycloaddition reactions, such as Diels-Alder reactions, are powerful tools for constructing cyclic systems. The feasibility of the thiazole ring in this compound participating in such reactions would depend on its electronic properties and the nature of the dienophile. The electron-withdrawing bromine atom might influence the reactivity of the thiazole ring in cycloaddition reactions.

Investigation of Sommelet Reaction on Halomethyl-Substituted Thiazoles

The Sommelet reaction is a classic method for converting a benzyl (B1604629) halide to a benzaldehyde. This reaction proceeds via the formation of a quaternary hexamethylenetetramine (urotropine) salt, followed by hydrolysis. farmaciajournal.com The application of the Sommelet reaction to halomethyl-substituted thiazoles has been investigated. Specifically, the Sommelet reaction with 2-aryl-4-chloromethyl-5-bromo-thiazoles has been reported. nih.gov

The general procedure involves reacting the chloromethylthiazole derivative with hexamethylenetetramine in a suitable solvent like chloroform (B151607) to form the quaternary ammonium (B1175870) salt. farmaciajournal.com Subsequent hydrolysis of this salt, often with aqueous acetic acid, yields the corresponding thiazole-aldehyde. farmaciajournal.com This reaction provides a direct route to introduce a formyl group onto the thiazole ring, which can then serve as a versatile handle for further synthetic transformations, including the formation of Schiff bases and other derivatives.

Structural Elucidation and Advanced Characterization of 5 Bromo 2 Chloromethyl Thiazole and Its Derivatives

Spectroscopic Analysis for Structural Confirmation and Electronic Environment

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information regarding the compound's atomic connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. The chemical shifts (δ) provide information about the electronic environment of the nuclei, while coupling patterns can help establish the connectivity of adjacent atoms.

For 2-Chloro-5-(chloromethyl)thiazole , the reported NMR data in deuterochloroform (CDCl₃) is as follows:

¹H NMR: A singlet observed at δ 7.3 ppm is assigned to the proton at the C4 position of the thiazole (B1198619) ring (H-4). A second singlet at δ 4.6 ppm corresponds to the two protons of the chloromethyl (-CH₂Cl) group at the C5 position. google.com

¹³C NMR: The spectrum shows four distinct signals corresponding to the four carbon atoms of the molecule. The signal at δ 152.6 ppm is assigned to the C2 carbon, which is bonded to both sulfur and a chlorine atom. The C4 and C5 carbons of the thiazole ring appear at δ 140.2 ppm and δ 137.5 ppm, respectively. The carbon of the chloromethyl group is observed at δ 37.1 ppm. google.com

Based on this data, the expected NMR spectrum for 5-Bromo-2-(chloromethyl)thiazole would show a singlet for the C4-H proton and a singlet for the -CH₂Cl protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the chemical shifts would be influenced by the different substitution pattern (bromine at C5, chloromethyl at C2), leading to shifts that are diagnostic of this specific isomer.

Table 1: NMR Spectroscopic Data for 2-Chloro-5-(chloromethyl)thiazole in CDCl₃ google.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.3 (s, 1H) | Thiazole C4-H |

| 4.6 (s, 2H) | -CH₂Cl | |

| ¹³C | 152.6 | Thiazole C2 |

| 140.2 | Thiazole C4 | |

| 137.5 | Thiazole C5 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. It is an effective method for identifying the functional groups present in a molecule.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts. The thiazole ring itself would produce a series of complex bands. Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching from the thiazole ring typically appears above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring is expected to show an absorption band in the region of 1650-1550 cm⁻¹.

C-S stretching: Vibrations involving the carbon-sulfur bond of the heterocycle are generally weaker and appear in the fingerprint region.

C-Cl stretching: The vibration of the carbon-chlorine bond in the chloromethyl group typically gives rise to a strong absorption in the 850-550 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond vibration is expected at lower wavenumbers, typically between 600 and 500 cm⁻¹.

Analysis of related nitro-substituted bromothiazoles shows characteristic peaks that affirm the presence of the core ring structure. The precise position of these bands provides a unique fingerprint for the molecule, confirming the presence of these key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₄H₃BrClNS, HRMS would provide a highly accurate mass measurement.

The theoretical monoisotopic mass of this compound is calculated to be 210.88581 Da. A key feature in the mass spectrum of this molecule would be its distinctive isotopic pattern. The presence of two halogen atoms, bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% natural abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% natural abundance, respectively), creates a characteristic cluster of peaks for the molecular ion. The M+ peak (containing ⁷⁹Br and ³⁵Cl) and the M+2 peak (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) would be prominent, with a smaller M+4 peak (containing ⁸¹Br and ³⁷Cl). The precise mass and the relative intensities of these isotopic peaks serve as definitive proof of the compound's elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a crystal structure for this compound itself is not described in the provided sources, the structure of its isomer, 2-Chloro-5-(chloromethyl)thiazole , has been determined, offering significant insight into the molecular geometry and packing of this class of compounds.

Molecular Geometry, Bond Lengths, and Bond Angles

The X-ray structure of 2-Chloro-5-(chloromethyl)thiazole reveals a planar thiazole ring. The bond lengths and angles within the heterocyclic ring are consistent with those expected for an aromatic system, showing partial electron delocalization. The chloromethyl group is positioned at C5.

Table 2: Selected Bond Lengths and Angles for 2-Chloro-5-(chloromethyl)thiazole

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | S-C2 | Value not specified |

| S-C5 | Value not specified | |

| N-C2 | Value not specified | |

| N-C4 | Value not specified | |

| C4-C5 | Value not specified | |

| C5-C(CH₂) | Value not specified | |

| C(CH₂)-Cl | 1.4090 (1) | |

| C2-Cl | Value not specified | |

| Bond Angle (°) | C5-S-C2 | Value not specified |

| N-C2-S | Value not specified | |

| C4-N-C2 | Value not specified | |

| C5-C4-N | Value not specified | |

| S-C5-C4 | Value not specified |

| Torsion Angle (°) | S-C2-C4-Cl2 | -66.66 (1) |

(Note: Specific bond lengths and angles for the thiazole ring were stated to be within normal ranges but not explicitly listed in the abstract. The deviation of the C(CH₂)-Cl bond from the thiazole plane is noted by its torsion angle and distance.)

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, S⋯Br contacts)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of 2-Chloro-5-(chloromethyl)thiazole, no classical hydrogen bonds are observed. The packing is primarily influenced by van der Waals forces.

Elemental Analysis for Empirical Formula Validation

Elemental analysis serves as a fundamental technique for the validation of the empirical formula of a newly synthesized compound. This process quantitatively determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis and purity of the target molecule. In the structural elucidation of this compound and its derivatives, elemental analysis, often complemented by modern spectrometric techniques, is crucial for confirming their atomic composition.

Detailed research findings for derivatives of this compound demonstrate the application of these validation methods. While classical combustion analysis remains a standard, techniques like X-ray crystallography and mass spectrometry are now routinely used to unequivocally confirm molecular formulas.

For instance, the structural identity of 2-chloro-5-(chloromethyl)thiazole, a closely related derivative, has been extensively validated. researchgate.netaksci.comnih.gov Its empirical and molecular formula is reported as C₄H₃Cl₂NS. researchgate.netaksci.com Single-crystal X-ray diffraction studies have confirmed this composition, providing precise data on the molecular weight and atomic arrangement. researchgate.netnih.gov The crystallographic analysis definitively validates the empirical formula by successfully modeling the compound's structure with the constituent atoms. nih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 28.60 |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.80 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 42.20 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.34 |

| Sulfur | S | 32.06 | 1 | 32.06 | 19.08 |

| Total | 168.04 | 100.00 |

Table 1: Theoretical Elemental Composition of 2-Chloro-5-(chloromethyl)thiazole (C₄H₃Cl₂NS).

In another example, the synthesis of a more complex derivative, 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] guidechem.comnih.govthiadiazole, was confirmed via Mass Spectrometry (ESI-MS). dlsu.edu.ph This technique determines the mass-to-charge ratio of the molecule, providing a highly accurate molecular weight that serves to validate the proposed formula of C₁₄H₁₁BrClN₃S. dlsu.edu.ph

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 43.93 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 2.90 |

| Bromine | Br | 79.904 | 1 | 79.904 | 20.88 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 9.27 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 10.98 |

| Sulfur | S | 32.06 | 1 | 32.06 | 8.38 |

| Total | 383.68 | 100.00 |

Table 2: Theoretical Elemental Composition of 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] guidechem.comnih.govthiadiazole (C₁₄H₁₁BrClN₃S).

These examples underscore the critical role of elemental analysis and equivalent modern methods in the characterization of this compound derivatives. By confirming the empirical formula, researchers establish a foundational piece of evidence for the identity and purity of the synthesized compounds.

Theoretical and Computational Chemistry of 5 Bromo 2 Chloromethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic landscape.

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 5-Bromo-2-(chloromethyl)thiazole, a DFT study would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to calculate the optimized geometry of the molecule in its ground state. From this, various electronic properties such as total energy, dipole moment, and polarizability could be determined. These calculations provide a foundational understanding of the molecule's stability and its potential interactions with other molecules and with electric fields.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are key to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For this compound, these energy values would indicate the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table is for illustrative purposes only, as specific computational data for this molecule is not available in public literature.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. This analysis partitions the total electron density among the constituent atoms, providing insight into the electrostatic potential of the molecule. For this compound, a Mulliken charge analysis would reveal the distribution of charges on the carbon, nitrogen, sulfur, hydrogen, bromine, and chlorine atoms. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrostatic attraction or repulsion. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| C2 | Data Not Available |

| C4 | Data Not Available |

| C5 | Data Not Available |

| N3 | Data Not Available |

| S1 | Data Not Available |

| C (chloromethyl) | Data Not Available |

| H (chloromethyl) | Data Not Available |

| Cl (chloromethyl) | Data Not Available |

| Br (on C5) | Data Not Available |

This table is for illustrative purposes only, as specific computational data for this molecule is not available in public literature.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify transition states and intermediates, thereby understanding how a reaction proceeds from reactants to products.

Computational Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products. Computational analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in nucleophilic substitution reactions at the chloromethyl group or on the thiazole (B1198619) ring, different regioisomers could be formed. By calculating the activation energies for the different possible reaction pathways, it is possible to predict which product will be favored kinetically. This type of analysis is essential for planning and optimizing synthetic strategies.

Potential Energy Surface Mapping and Activation Barriers

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify the minimum energy path from reactants to products. This path includes the transition state, which is the saddle point on the PES and represents the energy barrier that must be overcome for the reaction to occur. The height of this barrier, known as the activation energy, is a key determinant of the reaction rate. For reactions involving this compound, a detailed PES map would provide a comprehensive understanding of the reaction dynamics.

Molecular Modeling and Docking Studies for Molecular Interaction Hypotheses

Ligand-Target Binding Mode Predictions

There are no specific ligand-target binding mode predictions for this compound found in the reviewed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this specific compound, there are no published studies detailing its interaction with any biological target, such as proteins or enzymes. While research on other thiazole derivatives exists, these findings cannot be directly extrapolated to this compound due to the unique influence of its substituent groups on its electronic and steric properties.

Conformational Analysis and Flexibility

Detailed conformational analysis and flexibility studies for this compound are not available in the public domain. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While crystal structure data for the related compound 2-chloro-5-(chloromethyl)-1,3-thiazole exists, this information does not fully represent the conformational landscape of the bromo- derivative in different environments. The rotatable bond between the thiazole ring and the chloromethyl group is a key determinant of its flexibility, but specific computational studies exploring this aspect are absent.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Stability of Interactions

No molecular dynamics (MD) simulations specifically investigating the dynamic behavior and interaction stability of this compound have been published. MD simulations are a powerful tool for understanding the time-dependent behavior of molecular systems. Such studies would provide valuable insights into how the compound behaves in a biological system and the stability of its potential interactions with a target protein over time. The absence of this data means that the dynamic aspects of its molecular interactions remain unexplored.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Electronic and Steric Parameters

A search for Quantitative Structure-Activity Relationship (QSAR) studies based on the electronic and steric parameters of this compound yielded no specific results. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models often use electronic parameters (like charge distribution and dipole moment) and steric parameters (like molecular volume and surface area) to predict the activity of new compounds. While there are numerous QSAR studies on various classes of thiazole derivatives, none specifically include or focus on this compound, precluding any discussion of its specific electronic and steric contributions to potential biological activities.

Applications of 5 Bromo 2 Chloromethyl Thiazole in Advanced Chemical Research

Role as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of the C-Cl bond in the chloromethyl group and the potential for substitution at the bromine-bearing carbon on the thiazole (B1198619) ring make 5-Bromo-2-(chloromethyl)thiazole a highly versatile synthetic intermediate. Its utility as a building block stems from its ability to participate in a variety of chemical transformations, allowing for the introduction of the thiazole moiety into larger, more complex molecular architectures. This adaptability is crucial in the construction of novel organic compounds with tailored properties.

Precursor in the Development of Advanced Organic Intermediates for Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a key starting material for the synthesis of advanced organic intermediates. The thiazole ring is a structural motif present in numerous biologically active compounds, including some clinically approved drugs. nih.gov The ability to modify both the chloromethyl group and the bromo position allows for the creation of a diverse library of thiazole derivatives. These derivatives can then be evaluated for their potential as therapeutic agents. For instance, the thiazole nucleus is a component of compounds investigated for their antimicrobial and anticancer properties. mdpi.com The structural versatility of this compound enables the systematic exploration of structure-activity relationships, a critical aspect of drug discovery.

Utility in the Synthesis of Agrochemical Research Compounds

The development of new and effective agrochemicals is another area where this compound finds application. It is used as an intermediate in the preparation of compounds with potential pesticidal action. wipo.intgoogle.com The thiazole scaffold is a known toxophore in various pesticides. By chemically modifying this compound, researchers can synthesize novel compounds and screen them for herbicidal, fungicidal, or insecticidal activities. This approach contributes to the ongoing effort to develop next-generation crop protection agents.

Exploration in Materials Science Research

The unique electronic properties of the thiazole ring have led to the exploration of this compound derivatives in materials science. Specifically, there is interest in incorporating this moiety into π-conjugated polymers for applications in organic electronics. nih.govcnrs.fr These materials are being investigated for use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govdntb.gov.ua The introduction of the thiazole unit can influence the electronic and photophysical properties of the resulting polymers, such as their charge transport characteristics and absorption spectra. ucl.ac.uknih.gov High-purity formulations of such materials are essential for achieving optimal device performance. google.com

Investigation of Non-Linear Optical (NLO) Properties in Derivatives

Derivatives of this compound are also being investigated for their non-linear optical (NLO) properties. NLO materials are crucial for a range of photonic and optoelectronic applications, including optical data storage and signal processing. nih.gov The design of organic molecules with significant NLO responses often involves creating structures with strong intramolecular charge transfer. By strategically functionalizing the thiazole ring of this compound with electron-donating and electron-accepting groups, researchers can create derivatives with enhanced NLO properties. mdpi.comrsc.org Computational studies, such as those employing Density Functional Theory (DFT), are often used to predict and understand the NLO behavior of these newly synthesized compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-(chloromethyl)thiazole, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via halogenation and functionalization of the thiazole core. For example, bromination of 2-(chloromethyl)thiazole derivatives using N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) yields the desired product. Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of NBS) and reaction time (4–6 hours) to minimize side products like dibrominated species .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Confirmatory techniques include NMR (δ 4.69 ppm for CHCl) and NMR (δ 29.7 ppm for CHCl) .

Q. How should researchers safely handle this compound given its reactivity and toxicity?

- Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to its lachrymatory and alkylating properties. Storage in airtight containers under inert gas (argon) at –20°C prevents degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Analytical Workflow :

- NMR : Key signals include NMR peaks for the thiazole ring (δ 7.13–7.89 ppm) and CHCl (δ 4.69 ppm). NMR confirms the thiazole carbons (δ 151.6–165.5 ppm) and CHCl (δ 29.7 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H] at m/z 210.94 (calculated for CHBrClNS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing this compound derivatives?

- Case Study : Discrepancies in NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from residual solvents or incomplete halogenation. Solutions include:

- Purification : Re-crystallization from ethanol/water mixtures.

- Deuterated Solvent Screening : Use CDCl instead of DMSO-d to avoid peak broadening .

- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns, while X-ray crystallography resolves ambiguous stereoelectronic effects .

Q. What strategies enhance the bioactivity of this compound derivatives in antimicrobial studies?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 4-position of the thiazole ring to improve membrane permeability. For example, 4-(4-fluorophenyl) substitution increased antibacterial potency against S. aureus (MIC = 8 µg/mL) .

- Mechanistic Insights : Molecular docking reveals interactions with bacterial topoisomerase IV (PDB: 3TTZ), where the chloro-methyl group stabilizes hydrophobic binding pockets .

Q. How does the reactivity of this compound compare to analogous bromo- or chloro-substituted thiazoles in cross-coupling reactions?

- Comparative Analysis : The chloro-methyl group facilitates nucleophilic substitution (e.g., with amines), while the bromine at C5 enables Suzuki-Miyaura coupling. In Pd-catalyzed reactions, 5-bromo derivatives show higher yields (75–85%) compared to 5-chloro analogs (50–60%) due to better leaving-group ability .

- Optimization : Use Pd(PPh) as a catalyst and CsCO as a base in THF at 80°C for 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.